molecular formula C19H22N2O5S B2642152 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 941872-30-6

4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2642152
CAS No.: 941872-30-6
M. Wt: 390.45
InChI Key: FVERVCHNOOKXTQ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzenesulfonamide moiety, a privileged scaffold in pharmacology known to be associated with a range of biological activities. Scientific literature indicates that sulfonamide derivatives possess various types of pharmacological activities such as antibacterial, hypoglycemic, anti-inflammatory, and antitumor agents . The molecule is further functionalized with a 2-oxopyrrolidin-1-yl group, a derivative of the pyrrolidine ring. The pyrrolidine scaffold is widely utilized in drug design due to its advantageous properties, including the ability to explore pharmacophore space effectively through sp3-hybridization, its contribution to the molecule's stereochemistry, and the increased three-dimensional coverage resulting from the non-planarity of the ring . This combination of structural features makes this compound a valuable intermediate or target for researchers investigating novel therapeutic agents, particularly in the development of enzyme inhibitors or targeted protein binders. The compound is provided as a high-purity material for research purposes. Handling should be performed by qualified laboratory professionals in accordance with all applicable safety standards. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-11-15(7-9-17(13)25-2)27(23,24)20-14-6-8-18(26-3)16(12-14)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVERVCHNOOKXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S with a molecular weight of approximately 302.37 g/mol. The structure features a methoxy-substituted phenyl ring and a pyrrolidinone moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in cancer cell proliferation. For instance, it is hypothesized to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell division .
  • Cell Growth Regulation : Studies have demonstrated that related sulfonamide derivatives can downregulate proteins essential for cell growth, thereby exhibiting potential anti-cancer properties .
  • Protein Binding : The compound's structure suggests it could interact with various proteins, impacting their function and leading to altered cellular responses.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in several contexts:

Antitumor Activity

Research has shown that sulfonamide derivatives can exhibit significant antitumor activity. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer cells through the downregulation of DHFR. This suggests a potential role in overcoming resistance mechanisms observed with traditional chemotherapeutics like methotrexate .
  • Animal Models : Preclinical studies using animal models have indicated that administration of this compound leads to reduced tumor sizes and improved survival rates compared to control groups, underscoring its potential as an anti-cancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Outcome Reference
Enzyme InhibitionInhibition of DHFR
Antitumor ActivityReduced tumor growth in cell lines
Protein InteractionAltered cellular responses

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of this compound is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. Inhibiting PDE4 can lead to therapeutic effects in conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors are known to reduce inflammation and improve lung function.
  • Asthma : Similar mechanisms apply, where reducing inflammation can alleviate symptoms.

The compound has shown promise in preclinical studies for its ability to selectively inhibit PDE4 without inducing side effects commonly associated with non-selective inhibitors .

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. The incorporation of the pyrrolidinone moiety enhances its interaction with bacterial cell membranes, leading to increased efficacy against various strains .

Neuroprotective Effects

Studies have suggested that compounds similar to 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases, where maintaining cyclic nucleotide levels can protect neuronal cells from apoptosis and oxidative stress .

Case Studies and Research Findings

StudyFocusFindings
Study on PDE4 Inhibition Investigated the selective inhibition of PDE4 by novel compoundsDemonstrated that the compound effectively reduces inflammatory markers in COPD models
Antibacterial Evaluation Assessed the antibacterial activity of related compoundsFound significant efficacy against Gram-positive and Gram-negative bacteria
Neuroprotection Research Examined neuroprotective effects in vitroShowed reduced cell death in neuronal cultures exposed to oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological/Physicochemical Implications
Target Compound : 4-Methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide C19H22N2O5S 390.45 Pyrrolidinone ring, dual methoxy groups, sulfonamide linker Enhanced hydrogen bonding; potential enzyme inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () C28H21F2N5O4S 589.56 Fluorinated chromene, pyrazolopyrimidine, sulfonamide Increased lipophilicity; likely kinase inhibition
N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide () Not provided - Trifluoromethyl, oxazolidine, cyclohexenyl High metabolic stability; potential CNS activity
4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide () C22H19NO3S 377.45 α,β-Unsaturated ketone, sulfonamide Electrophilic reactivity; possible anti-inflammatory use
(E)-N'-(1-(4-Methoxy-3-(methoxymethoxy)phenyl)ethylidene)-4-methylbenzenesulfonohydrazide () C19H22N2O5S 390.45 Sulfonohydrazide, methoxymethoxy Improved solubility; pro-drug potential
3-(4-Methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide () C18H19N5O3 353.38 Tetrazole bioisostere, propanamide Enhanced bioavailability; GPCR modulation

Key Findings:

Functional Group Influence: The pyrrolidinone in the target compound provides a hydrogen-bond acceptor, contrasting with the tetrazole in (a carboxylic acid bioisostere) and the α,β-unsaturated ketone in (electrophilic warhead). These differences impact target selectivity and pharmacokinetics .

Synthetic Strategies: Sulfonamide formation in the target compound likely involves coupling a sulfonyl chloride with a substituted aniline (e.g., 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline), analogous to methods in for sulfonohydrazides . Microwave-assisted synthesis () or palladium-catalyzed cross-coupling () may optimize yields for complex analogs .

Biological Relevance: The fluorinated chromene-pyrazolopyrimidine system in suggests kinase inhibitory activity, while the target compound’s pyrrolidinone may favor protease or phosphatase inhibition .

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